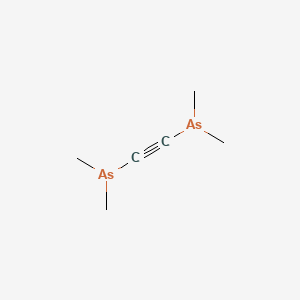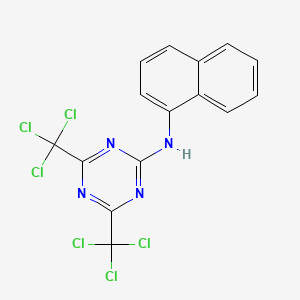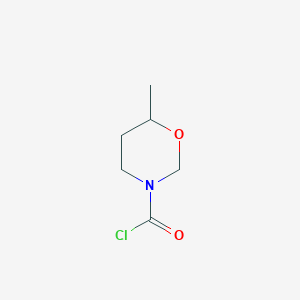
7-Methylnonan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylnonan-4-ol is an organic compound with the molecular formula C10H22O. It is a type of alcohol, specifically a nonanol, characterized by the presence of a hydroxyl group (-OH) attached to the fourth carbon in a nonane chain, with a methyl group attached to the seventh carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylnonan-4-ol can be achieved through several methods. One common approach involves the reduction of 7-methylnonan-4-one using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) as solvents, under controlled temperature conditions to ensure the selective reduction of the ketone to the corresponding alcohol.
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of 7-methylnonan-4-one using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is efficient for large-scale production due to its high yield and relatively mild reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 7-Methylnonan-4-ol undergoes various chemical reactions, including:
Oxidation: The alcohol can be oxidized to 7-methylnonan-4-one using oxidizing agents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: Further reduction can convert the alcohol to 7-methylnonane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 7-methylnonan-4-chloride.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: SOCl2 in the presence of pyridine at room temperature.
Major Products Formed:
Oxidation: 7-Methylnonan-4-one.
Reduction: 7-Methylnonane.
Substitution: 7-Methylnonan-4-chloride.
Scientific Research Applications
7-Methylnonan-4-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role as a pheromone analog in insect behavior research.
Medicine: Investigated for potential therapeutic properties and as a building block in drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of 7-Methylnonan-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as a ligand that binds to receptors, triggering a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-Methylnonan-1-ol: Another nonanol with a methyl group at the fourth position.
7-Methylnonan-1-ol: Similar structure but with the hydroxyl group at the first carbon.
Nonan-4-ol: Lacks the methyl group at the seventh position.
Uniqueness: 7-Methylnonan-4-ol is unique due to its specific structural configuration, which imparts distinct chemical and physical properties. Its position of the hydroxyl and methyl groups influences its reactivity and interactions in various chemical and biological processes.
Properties
CAS No. |
26981-98-6 |
|---|---|
Molecular Formula |
C10H22O |
Molecular Weight |
158.28 g/mol |
IUPAC Name |
7-methylnonan-4-ol |
InChI |
InChI=1S/C10H22O/c1-4-6-10(11)8-7-9(3)5-2/h9-11H,4-8H2,1-3H3 |
InChI Key |
KLZAWUYSXUGWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC(C)CC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


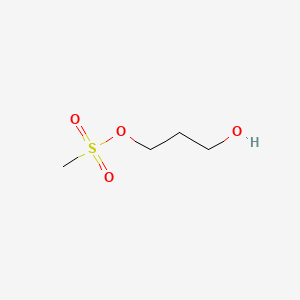
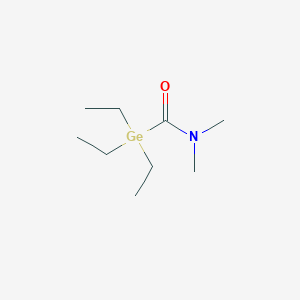
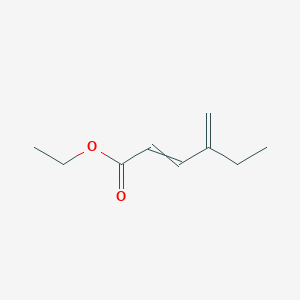
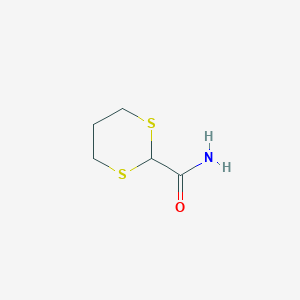
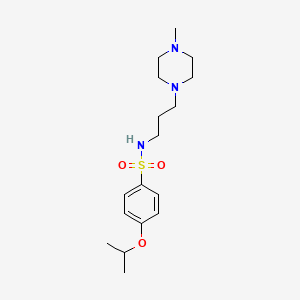
![2-oxatetracyclo[10.5.0.01,3.03,9]heptadeca-4,6,8,10,12,14,16-heptaene](/img/structure/B14687868.png)
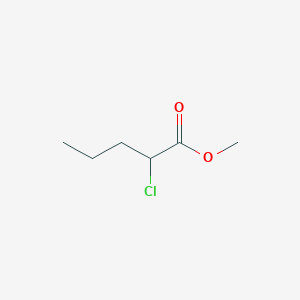
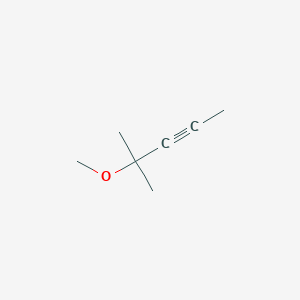
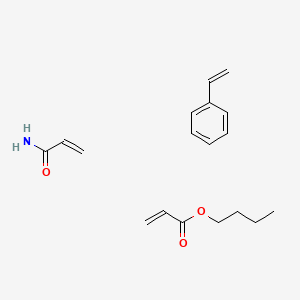
![Carbamic acid, [(phenylamino)thioxomethyl]-, ethyl ester](/img/structure/B14687887.png)

